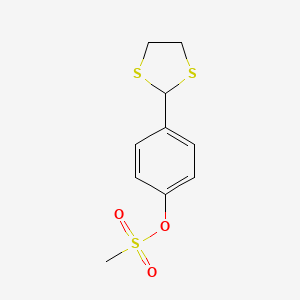
4-(1,3-Dithiolan-2-yl)phenyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1,3-Dithiolan-2-yl)phenyl methanesulfonate” is a chemical compound with the linear formula C10H12O3S3 . It has a molecular weight of 276.397 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented in the available resources. It has a molecular weight of 276.397 .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complexes
Research has explored the synthesis and characterization of new heteroleptic Ni(II) complexes involving 1,3-dithiolan derivatives. These complexes have been studied for their electrocatalytic properties, particularly in oxygen evolution reaction (OER) processes. One study found that a specific complex exhibited high activity for OER, indicating potential applications in electrochemical devices and energy conversion technologies (Anamika et al., 2020).
Organic Synthesis and Ring Transformations
1,3-Dithiolan derivatives have been used in various organic synthesis processes, including the preparation of fused s-triazoles via intramolecular ring transformation. These reactions are significant for the synthesis of complex heterocyclic compounds, which have applications in pharmaceuticals and materials science (Sasaki, Ohno, & Ito, 1984).
Studies on Molecular Structure and Reactivity
Research has also focused on the structural study of nimesulide triazole derivatives, which involve 1,3-dithiolan-2-yl groups. These studies aim to understand the intermolecular interactions and the effects of substitution on supramolecular assembly. Insights from these studies can inform the design of new molecular entities with tailored properties for specific applications (Dey et al., 2015).
Reactivity and Mechanistic Insights
Investigations into the reactivity of 1,3-dithiolan derivatives with sulfonium ylides have provided valuable mechanistic insights, relevant to the synthesis and application of coenzyme lipoic acid analogs. These studies contribute to a deeper understanding of the chemical behavior of sulfonium ylides and their potential in synthetic chemistry (Tazaki, Kumakura, Nagahama, & Takagi, 1995).
Novel Material Applications
Research on sulfide polymers incorporating 1,3-dithiolan derivatives has explored their use as cathode materials in rechargeable lithium batteries. This work highlights the potential of thiolane groups as functional components in energy storage technologies, offering new avenues for the development of high-capacity battery materials (Zhang et al., 2007).
Propiedades
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S3/c1-16(11,12)13-9-4-2-8(3-5-9)10-14-6-7-15-10/h2-5,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZGCESRZLNOGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C2SCCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2799158.png)
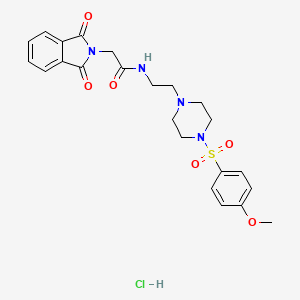
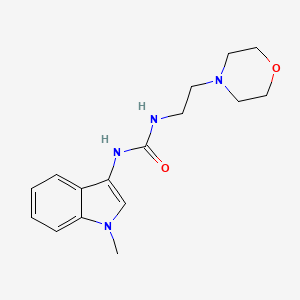
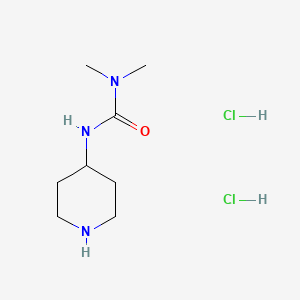
![2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2799168.png)
![(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate](/img/structure/B2799169.png)
![2-Chloro-N-[1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]propanamide](/img/structure/B2799170.png)
![[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate](/img/structure/B2799171.png)

![(2,6-Dimethylmorpholin-4-yl){5-[(2-methylphenoxy)methyl]furan-2-yl}methanone](/img/structure/B2799176.png)
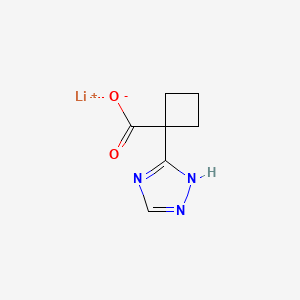
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide](/img/structure/B2799178.png)

